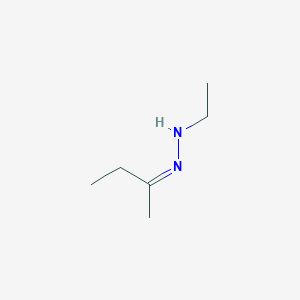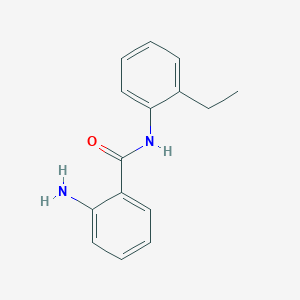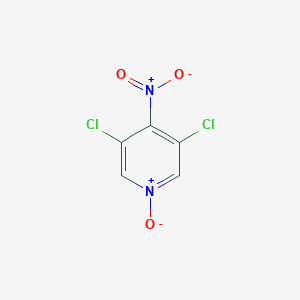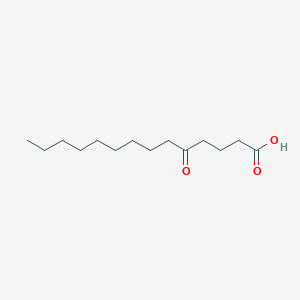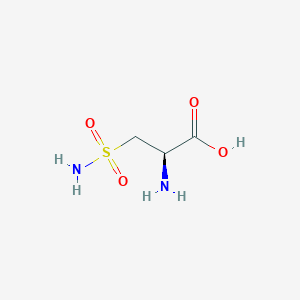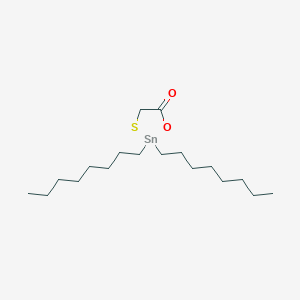
1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl- is a chemical compound that has gained attention in the scientific community due to its potential applications in biological and medical research. This compound has shown promising results in various studies, and its synthesis and mechanism of action have been extensively researched.
Mécanisme D'action
The mechanism of action of 1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl- involves its interaction with biomolecules such as proteins, DNA, and RNA. This compound has a high affinity towards these biomolecules, which results in the formation of a complex. This complex can then be visualized using fluorescence microscopy, which allows for the tracking of various cellular processes and interactions.
Biochemical and Physiological Effects:
1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl- has been found to have minimal biochemical and physiological effects. It has been shown to be non-toxic and non-cytotoxic towards various cell lines, which makes it an ideal candidate for biological and medical research. However, further studies are required to determine its long-term effects on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl- is its high selectivity and sensitivity towards biomolecules. This makes it an ideal candidate for imaging various biological processes and interactions. Additionally, its non-toxic and non-cytotoxic nature makes it safe for use in biological and medical research. However, one of the main limitations of this compound is its limited solubility in aqueous solutions, which can hinder its applications in certain experiments.
Orientations Futures
There are several future directions for the research and development of 1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl-. One of the main areas of interest is the modification of its chemical structure to improve its solubility in aqueous solutions. Additionally, further studies are required to determine its long-term effects on living organisms. Furthermore, its potential applications in drug delivery systems and therapeutic agents should be explored. Overall, the future of 1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl- looks promising, and it has the potential to revolutionize various scientific research fields.
In conclusion, 1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl- is a chemical compound that has shown potential applications in various scientific research fields. Its synthesis and mechanism of action have been extensively researched, and it has been found to have minimal biochemical and physiological effects. However, further studies are required to determine its long-term effects on living organisms, and its potential applications in drug delivery systems and therapeutic agents should be explored. Overall, 1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl- has the potential to revolutionize various scientific research fields.
Méthodes De Synthèse
The synthesis of 1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl- involves the reaction of 2,2-dioctyl-1,3-propanediol with tin(IV) chloride in the presence of thionyl chloride. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography or recrystallization. The purity and yield of the compound can be determined using analytical techniques such as NMR spectroscopy or HPLC.
Applications De Recherche Scientifique
1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl- has been found to have potential applications in various scientific research fields. One of the main areas of interest is its use as a fluorescent probe for imaging biological systems. This compound has shown high selectivity and sensitivity towards various biomolecules such as proteins, DNA, and RNA. It can be used to visualize cellular processes and interactions, which can aid in the understanding of various biological phenomena.
Propriétés
Numéro CAS |
15535-79-2 |
|---|---|
Nom du produit |
1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl- |
Formule moléculaire |
C18H36O2SSn |
Poids moléculaire |
435.3 g/mol |
Nom IUPAC |
2,2-dioctyl-1,3,2-oxathiastannolan-5-one |
InChI |
InChI=1S/2C8H17.C2H4O2S.Sn/c2*1-3-5-7-8-6-4-2;3-2(4)1-5;/h2*1,3-8H2,2H3;5H,1H2,(H,3,4);/q;;;+2/p-2 |
Clé InChI |
KEUUHXDTZRYITO-UHFFFAOYSA-L |
SMILES |
CCCCCCCC[Sn]1(OC(=O)CS1)CCCCCCCC |
SMILES canonique |
CCCCCCCC[Sn]1(OC(=O)CS1)CCCCCCCC |
Autres numéros CAS |
15535-79-2 |
Description physique |
Liquid |
Pictogrammes |
Irritant; Health Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



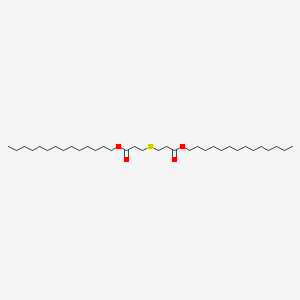

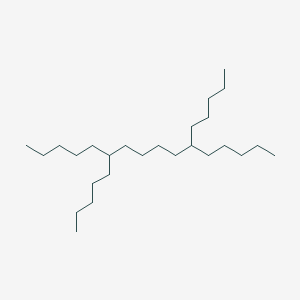
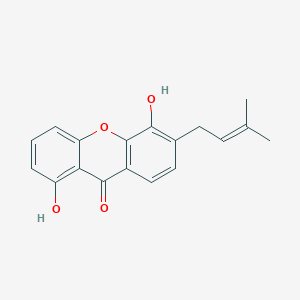
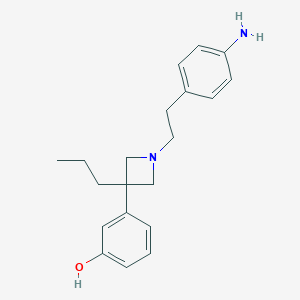
![4-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-YL)cyclohexan-1-one](/img/structure/B96575.png)

